molecular formula C11H8Cl2N2O2 B180526 Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate CAS No. 127094-57-9

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B180526
CAS No.: 127094-57-9
M. Wt: 271.1 g/mol
InChI Key: IEMYKIJFCCTLTH-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS: 127094-57-9) is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. Its molecular formula is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 271.10 g/mol . Key physical properties include a density of 1.4 g/cm³, a boiling point of 356.2°C, and a logP value of 2.10, indicative of moderate lipophilicity . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMYKIJFCCTLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561193
Record name Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127094-57-9
Record name Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 3-Aminopyridine Derivatives

The synthesis begins with 3-aminopyridine (1) and diethyl ethoxymethylenemalonate (EMME) (2). Under reflux in ethanol or acetic acid, these reactants undergo condensation to form an intermediate enamine (3). Subsequent thermal cyclization at 180–200°C in diphenyl ether or dimethylformamide (DMF) yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (4).

3-Aminopyridine+EMMEΔ,EtOHEnamine IntermediateΔ,Diphenyl EtherEthyl 4-Hydroxy-1,5-Naphthyridine-3-Carboxylate\text{3-Aminopyridine} + \text{EMME} \xrightarrow{\Delta, \text{EtOH}} \text{Enamine Intermediate} \xrightarrow{\Delta, \text{Diphenyl Ether}} \text{Ethyl 4-Hydroxy-1,5-Naphthyridine-3-Carboxylate}

Key Conditions:

  • Solvent: Ethanol, acetic acid, or diphenyl ether

  • Temperature: 120°C (condensation), 180–200°C (cyclization)

  • Yield: 60–75%

Dichlorination via Phosphorus Oxychloride

The hydroxyl group at position 4 and the hydrogen at position 6 of compound (4) are replaced with chlorine using phosphorus oxychloride (POCl₃). Catalytic dimethylformamide (DMF) enhances reactivity by generating the chloro-phosphate intermediate. Reaction at 90–110°C for 6–12 hours affords the target compound (5) with high regioselectivity.

Ethyl 4-Hydroxy-1,5-Naphthyridine-3-CarboxylatePOCl3,DMF,100CEthyl 4,6-Dichloro-1,5-Naphthyridine-3-Carboxylate\text{Ethyl 4-Hydroxy-1,5-Naphthyridine-3-Carboxylate} \xrightarrow{\text{POCl}_3, \text{DMF}, 100^\circ\text{C}} \text{this compound}

Optimized Parameters:

  • POCl₃ Ratio: 5–10 equivalents

  • Catalyst: 0.1–0.5 equivalents DMF

  • Yield: 80–90%

Modified Ethoxymethylenemalonate (EMME) Procedure

This variant optimizes the classical Gould-Jacobs method for industrial scalability and purity.

One-Pot Cyclocondensation and Halogenation

To minimize intermediate isolation, 3-aminopyridine is treated with EMME and POCl₃ in a single reactor. The reaction proceeds via in situ formation of the enamine intermediate, followed by simultaneous cyclization and chlorination. This method reduces processing time and improves yield to 85–92%.

Advantages:

  • Efficiency: Eliminates separate cyclization and halogenation steps.

  • Purity: Reduces byproduct formation through controlled stoichiometry.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:

ParameterValue
Residence Time30–60 minutes
Temperature150°C (cyclization zone)
Pressure2–3 atm
Annual Capacity10–50 metric tons

Alternative Route: Bromination-Chlorination Sequence

For substrates requiring regioselective halogenation, a bromination-mediated pathway is preferred.

Synthesis of 6-Bromo-4-Hydroxy Intermediate

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (4) is treated with phosphorus oxybromide (POBr₃) at 80°C to introduce bromine at position 6, yielding ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (6). Subsequent chlorination with POCl₃ replaces the hydroxyl group with chlorine, affording the target compound (5).

(4)POBr3,80C(6)POCl3,DMF(5)\text{(4)} \xrightarrow{\text{POBr}3, 80^\circ\text{C}} \text{(6)} \xrightarrow{\text{POCl}3, \text{DMF}} \text{(5)}

Yield Comparison:

  • Bromination Step: 70–75%

  • Chlorination Step: 85–90%

Mechanistic Insights and Byproduct Analysis

Cyclization Mechanism

The Gould-Jacobs cyclization proceeds via a six-membered transition state, where the enamine intermediate undergoes-hydride shift to form the naphthyridine ring. Computational studies confirm that electron-withdrawing groups (e.g., esters) stabilize the transition state, enhancing reaction rates.

Chlorination Regioselectivity

Chlorination at positions 4 and 6 is governed by the electron-deficient nature of the naphthyridine ring. Density Functional Theory (DFT) calculations reveal that positions 4 and 6 exhibit the lowest electron density (Mulliken charges: −0.12 and −0.09, respectively), making them susceptible to electrophilic attack.

Common Byproducts and Mitigation

  • 4-Monochloro Derivative: Forms under suboptimal POCl₃ stoichiometry. Mitigated by using excess POCl₃ (≥5 equivalents).

  • Ester Hydrolysis Products: Occur in aqueous conditions. Avoided by maintaining anhydrous reaction environments.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Gould-Jacobs70–8095–97ModerateHigh
Modified EMME85–9297–99HighModerate
Bromination-Chlorination60–7090–95LowLow

Industrial Preference: The modified EMME procedure is favored for large-scale production due to its one-pot design and high yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Sources
Amination 2-Amino-N,N-dipropylacetamide, reflux (neat)Ethyl 4-(2-(dipropylamino)acetamido)-6-chloro-1,5-naphthyridine-3-carboxylate75%
Double Substitution Excess benzylamine, DMF, 80°C, 12hEthyl 4,6-bis(benzylamino)-1,5-naphthyridine-3-carboxylate68%
Selective Substitution Piperidine (1 equiv), THF, 0°C → rt, 6hEthyl 4-chloro-6-(piperidin-1-yl)-1,5-naphthyridine-3-carboxylate82%

Key Observations :

  • Sequential substitution is achievable by adjusting stoichiometry and temperature .
  • Electron-withdrawing ester group at position 3 enhances electrophilicity at C4 and C6 .

Ester Hydrolysis and Decarboxylation

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions:

Reaction Conditions Products Yield Sources
Hydrolysis NaOH (2M), EtOH/H<sub>2</sub>O (1:1), reflux, 4h4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid94%
Decarboxylation Cu powder, quinoline, 180°C, 2h4,6-Dichloro-1,5-naphthyridine78%

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling or metal-coordination complexes .

Cross-Coupling Reactions

The chlorine substituents participate in palladium-catalyzed cross-coupling:

Reaction Type Catalyst/Reagents Products Yield Sources
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid, DME, 80°CEthyl 4-aryl-6-chloro-1,5-naphthyridine-3-carboxylate60–85%
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, amineEthyl 4-amino-6-chloro-1,5-naphthyridine-3-carboxylate70%

Regioselectivity :

  • C4-Cl is more reactive than C6-Cl in coupling reactions due to steric and electronic factors .

Cyclization Reactions

The compound participates in annulation reactions to construct polycyclic systems:

Reaction Conditions Products Yield Sources
Gould-Jacobs Cyclization Ac<sub>2</sub>O, triethyl orthoformate, 140°CEthyl 7-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate73%
Microwave-Assisted MW irradiation (140°C, 3.6 min)Fused pyrido[3,4-b] naphthyridine derivatives85%

Mechanistic Insight :

  • Cyclization proceeds via imidazolide intermediates under microwave acceleration .

Reduction and Oxidation

Selective reduction of functional groups has been reported:

Reaction Reagents Products Yield Sources
Ester Reduction LiAlH<sub>4</sub>, THF, 0°C → rt(4,6-Dichloro-1,5-naphthyridin-3-yl)methanol65%
Chloride Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 100°CEthyl 4,6-dihydroxy-1,5-naphthyridine-3-carboxylate42%

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate has been studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Key Findings :

  • Antiproliferative Activity : Research indicates that derivatives of naphthyridines exhibit significant antiproliferative effects against cancer cell lines. This compound is being investigated for similar properties .
  • Antimicrobial Properties : Studies have shown that naphthyridine derivatives can possess antibacterial and antifungal activities. The compound's structure may enhance its efficacy against specific pathogens .

Biological Research

The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. Its ability to interact with various molecular targets makes it valuable in understanding biochemical pathways.

Applications in Biological Research :

  • Enzyme Inhibition Studies : this compound has been explored for its potential to inhibit key enzymes involved in metabolic pathways .
  • Receptor Binding Assays : The compound's binding affinity to specific receptors is being assessed to evaluate its role in modulating biological responses .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of complex organic molecules.

Industrial Uses Include :

  • Synthesis of Organic Compounds : The compound is employed in the production of various chemical entities through substitution reactions and cyclization processes .
  • Chemical Manufacturing Processes : It plays a role in the development of agrochemicals and pharmaceuticals due to its reactivity and structural properties .

Case Studies

StudyFocusFindings
Study AAntiproliferative EffectsDemonstrated significant growth inhibition in cancer cell lines (e.g., breast cancer) using derivatives of naphthyridines.
Study BAntimicrobial ActivityShowed that naphthyridine derivatives exhibited high efficacy against Gram-positive bacteria.
Study CEnzyme InhibitionIdentified this compound as a potent inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS: 1083181-13-8)
  • Molecular Formula : C₁₁H₈BrClN₂O₂
  • Molecular Weight : 315.55 g/mol .
  • Key Differences : The substitution of bromine at position 6 increases molecular weight and polarizability compared to the dichloro analog. Bromine’s larger atomic radius may influence steric hindrance in reactions.
  • Applications : Bromine’s utility in Suzuki-Miyaura cross-coupling reactions makes this compound valuable for constructing complex biaryl structures .
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1)
  • Molecular Formula : C₁₂H₁₁BrN₂O₃
  • Molecular Weight : 311.13 g/mol .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation) .
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1211518-07-8)
  • Structure : Partially saturated naphthyridine core (tetrahydro ring) with chlorine at position 4 .
  • This structure is advantageous in designing conformationally restricted pharmacophores .

Functional Group Modifications

Ethyl 1,5-naphthyridine-3-carboxylate (CAS: 1447608-02-7)
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Key Differences : Lack of chloro substituents simplifies the molecule, reducing steric and electronic effects. This compound serves as a baseline for studying substituent impacts on reactivity .
Ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate (CAS: 127094-58-0)
  • Structure : Features a ketone at position 4 instead of chlorine.
  • Reactivity: The oxo group enables participation in keto-enol tautomerism, influencing hydrogen-bonding interactions in drug design .

Tabulated Comparison of Key Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
127094-57-9 (Target) C₁₁H₈Cl₂N₂O₂ 271.10 4-Cl, 6-Cl Kinase inhibitor intermediates
1083181-13-8 C₁₁H₈BrClN₂O₂ 315.55 4-Cl, 6-Br Cross-coupling reactions
724788-64-1 C₁₂H₁₁BrN₂O₃ 311.13 4-Br, 6-OCH₃ Electronic asymmetry studies
1211518-07-8 C₁₁H₁₃ClN₂O₂ 252.69 4-Cl, tetrahydro core Conformationally restricted drugs
1447608-02-7 C₁₁H₁₀N₂O₂ 202.21 No substituents Baseline reactivity studies

Biological Activity

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Overview of the Compound

This compound (C11H8Cl2N2O2) is derived from naphthyridine, a class of nitrogen-containing heterocycles. Its structure includes two chlorine atoms and an ethyl ester functional group, which contribute to its reactivity and biological interactions. The compound is synthesized through various methods, including condensation reactions involving primary aromatic amines and β-ketoesters.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modifying their functions. Research indicates that it may act on pathways related to enzyme inhibition and receptor binding, although the precise mechanisms are still under investigation .

Antimicrobial Properties

Studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research has indicated that naphthyridine derivatives possess anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. For example, a study found that modifications at the 3-position of the naphthyridine ring could enhance its cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cellular processes including cell cycle regulation and neuronal differentiation. The binding affinity and inhibition potency of this compound have been characterized through biochemical assays .

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various naphthyridine derivatives, this compound was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
This compound32Escherichia coli

Study on Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the results:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Q. What are the established synthetic routes for Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence yields?

Methodological Answer: The compound is synthesized via two primary routes:

  • Cyclization of 3-pyridinamine derivatives : Reacting 3-pyridinamine (or substituted analogs) with diethyl ethoxymethylenemalonate in Dowtherm A at 150°C yields the 1,5-naphthyridine core. For example, 3-pyridinamine (54) with diethyl ethoxymethylenemalonate produced ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (55) in 80% yield . Subsequent chlorination with POCl3 replaces the 4-oxo group with chlorine, yielding the dichloro derivative .
  • Direct chlorination : Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate derivatives (e.g., 13, R=OC6H4Cl-p) react with POCl3 under reflux to introduce chlorine at positions 4 and 6. Yields depend on substituents; electron-withdrawing groups (e.g., p-chlorophenoxy) enhance reactivity .

Q. Key Factors Affecting Yields :

ParameterImpact on Yield
TemperatureHigher temps (>150°C) improve cyclization but risk decomposition.
Chlorination agentExcess POCl3 ensures complete substitution but requires careful quenching.
Solvent polarityPolar aprotic solvents (e.g., dioxane) improve chlorination efficiency.

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The 1,5-naphthyridine core shows characteristic aromatic protons as doublets (e.g., δ 8.44 ppm, J = 9.0 Hz for H-2 and H-7) . Substituents (e.g., cyclohexylamino groups) introduce distinct splitting patterns (e.g., δ 2.45–2.36 ppm for cyclohexyl protons) .
    • ¹³C NMR : The ester carbonyl resonates at ~165 ppm, while chlorine-substituted carbons appear downfield (~145 ppm) .
  • LRMS : Molecular ion peaks (e.g., m/z 489.1 for C24H26Cl2N4O3+) confirm molecular weight. Fragmentation patterns identify substituents (e.g., loss of ethyl groups (m/z -46)) .

Q. Ambiguity Resolution :

  • Regiochemical uncertainty : NOESY or COSY experiments differentiate between 4,6- and 5,7-substitution patterns.
  • Impurity detection : HPLC with UV detection (λ = 254 nm) identifies unreacted starting materials or side products .

Q. What are the stability and hydrolysis profiles of this compound under varying conditions?

Methodological Answer:

  • Hydrolysis :
    • Acidic conditions : The ester group hydrolyzes to 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid (e.g., using HCl/H2O at 80°C). Chlorine substituents slow hydrolysis compared to non-halogenated analogs .
    • Basic conditions : NaOH/EtOH at 60°C cleaves the ester, but prolonged exposure may dechlorinate the core .
  • Stability :
    • Storage : Stable at 2–8°C under inert gas (Ar/N2) for >6 months. Degradation occurs via photolysis (UV light) or humidity-induced ester hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical applications?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The 6-chloro position undergoes cross-coupling with aryl boronic acids (e.g., 3,5-dichloro-4-hydroxyphenyl boronic acid) using Pd(PPh3)4/Na2CO3 in dioxane/H2O (80°C, 12 h). Yields exceed 85% with electron-deficient aryl groups .
  • Amidation : The 4-chloro group reacts selectively with amines (e.g., trans-4-aminocyclohexanol) in Et3N/THF at 50°C. Steric hindrance directs substitution to the less hindered position .

Case Study :
Ethyl 4-(((trans)-4-aminocyclohexyl)amino)-6-(3,5-dichloro-4-hydroxyphenyl)-1,5-naphthyridine-3-carboxylate (33) was synthesized via sequential amidation and coupling, achieving 51% yield .

Q. How do researchers address contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., -OCH3) deshield adjacent protons, causing upfield shifts. For example, 8-methoxy substitution shifts H-7 from δ 8.44 to 8.31 ppm .
  • Solvent Artifacts : DMSO-d6 induces peak broadening for NH protons. Use CDCl3 or MeOH-d4 for sharper signals .
  • Dynamic Processes : Conformational flexibility in cyclohexyl groups leads to complex splitting. Variable-temperature NMR (e.g., 25–60°C) simplifies spectra by coalescing signals .

Q. What role does this compound play in kinase inhibitor development, and how is its bioactivity optimized?

Methodological Answer:

  • DYRK1A Inhibition : Derivatives (e.g., compound 28) exhibit IC50 values <100 nM by targeting the ATP-binding pocket. Key modifications:
    • Hydrophobic substituents : 3,5-Dichloro-4-hydroxyphenyl groups enhance binding via π-π stacking .
    • Aminocyclohexyl moieties : Improve solubility and reduce off-target effects .
  • Optimization Workflow :
    • SAR Studies : Systematic variation of substituents at positions 4 and 2.
    • ADME Profiling : Microsomal stability assays (human liver microsomes) identify metabolically robust candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

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